2-Ethoxythiazole-5-boronic acid pinacol ester 2-Ethoxythiazole-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096338-64-4
VCID: VC8412528
InChI: InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC
Molecular Formula: C11H18BNO3S
Molecular Weight: 255.15

2-Ethoxythiazole-5-boronic acid pinacol ester

CAS No.: 2096338-64-4

Cat. No.: VC8412528

Molecular Formula: C11H18BNO3S

Molecular Weight: 255.15

* For research use only. Not for human or veterinary use.

2-Ethoxythiazole-5-boronic acid pinacol ester - 2096338-64-4

Specification

CAS No. 2096338-64-4
Molecular Formula C11H18BNO3S
Molecular Weight 255.15
IUPAC Name 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Standard InChI Key ZJDLTULUXZIPOB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Ethoxythiazole-5-boronic acid pinacol ester belongs to the class of organoboron compounds, where the boronic acid is stabilized as a pinacol ester. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with an ethoxy group at the 2-position and the boronic ester at the 5-position. Key properties include:

PropertyValueSource
CAS Number2096338-64-4
Molecular FormulaC11H18BNO3S\text{C}_{11}\text{H}_{18}\text{BNO}_{3}\text{S}
Molecular Weight255.14 g/mol
MDL NumberMFCD12032346
Purity>95% (typical commercial)

The boronic ester group (B(O2C2Me4)\text{B(O}_2\text{C}_2\text{Me}_4)) enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .

Structural Analogs and Derivatives

Several analogs have been reported, differing in substituents on the thiazole ring:

  • 4-(iso-Propyl)-2-ethoxythiazole-5-boronic acid pinacol ester (CAS 2223036-64-2): Features an isopropyl group at the 4-position, increasing steric bulk (C14H24BNO3S\text{C}_{14}\text{H}_{24}\text{BNO}_{3}\text{S}, MW 297.22) .

  • 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester (CAS 1352652-25-5): Substitutes ethoxy with cyclohexyloxy, altering electronic properties (C15H23BNO3S\text{C}_{15}\text{H}_{23}\text{BNO}_{3}\text{S}, MW 309.2) .

These derivatives highlight the modularity of the thiazole-boronic ester scaffold for tuning reactivity and physical properties .

Synthesis and Reaction Strategies

Key Reaction Parameters

  • Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) or silver salts (AgF\text{AgF}) .

  • Solvent: Polar aprotic solvents like acetonitrile or tetrahydrofuran .

  • Temperature: Room temperature to 80°C, depending on substrate reactivity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of medicinal chemistry. For instance, coupling with pyridine derivatives (e.g., 2-bromopyridine) yields biaryl structures prevalent in drug candidates .

Functionalization of Heterocycles

The ethoxy-thiazole moiety serves as a directing group, facilitating regioselective functionalization. Recent studies have exploited this to synthesize kinase inhibitors and antimicrobial agents .

SupplierLocationPurity
Combiphos (Shanghai) Biological TechnologyChina>95%
Jiangsu Aikon Biopharmaceutical R&DChina>95%
Zhuhai Aobokai Biomedical TechnologyChina>95%

Pricing typically ranges from $50–$100 per gram, reflecting the specialized nature of boron-containing intermediates .

Future Directions

Research should focus on:

  • Green Synthesis: Developing catalyst-free or photocatalytic methods to reduce reliance on precious metals .

  • Bioactivity Screening: Evaluating antimicrobial and anticancer potential of novel derivatives .

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